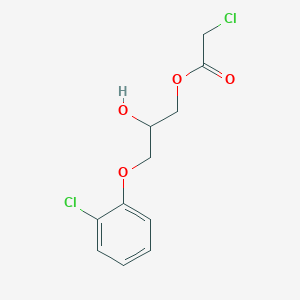![molecular formula C14H22S2 B14350400 3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene CAS No. 94398-17-1](/img/structure/B14350400.png)
3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene is a chemical compound characterized by its unique structure, which includes two disulfide bonds and multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene typically involves the reaction of 2,4-dimethyl-1,3-pentadiene with sulfur-containing reagents. One common method is the reaction of 2,4-dimethyl-1,3-pentadiene with disulfides under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: The compound can participate in substitution reactions, where one of the double bonds reacts with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogens like chlorine or bromine can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene involves its interaction with molecular targets through its disulfide bonds and double bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or participate in further chemical reactions. The pathways involved may include redox reactions and covalent bonding with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-1,3-pentadiene: A related compound with similar structural features but lacking the disulfide bonds.
1,1,3-Trimethylbutadiene: Another similar compound with a different arrangement of double bonds and methyl groups.
Uniqueness
The presence of disulfide bonds in 3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene distinguishes it from other similar compounds. These disulfide bonds confer unique chemical reactivity and potential biological activity, making it a compound of significant interest in various fields .
Propiedades
| 94398-17-1 | |
Fórmula molecular |
C14H22S2 |
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
3-(2,4-dimethylpenta-1,3-dien-3-yldisulfanyl)-2,4-dimethylpenta-1,3-diene |
InChI |
InChI=1S/C14H22S2/c1-9(2)13(10(3)4)15-16-14(11(5)6)12(7)8/h1,5H2,2-4,6-8H3 |
Clave InChI |
UQYFTCHMMRELQN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=C)C)SSC(=C(C)C)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/no-structure.png)



![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

